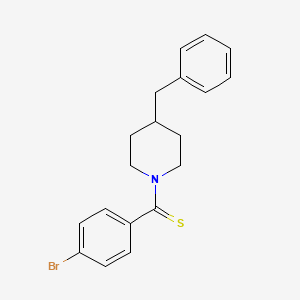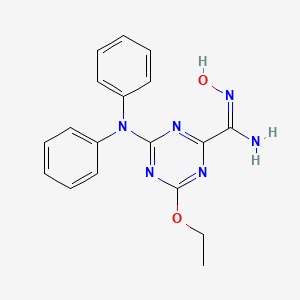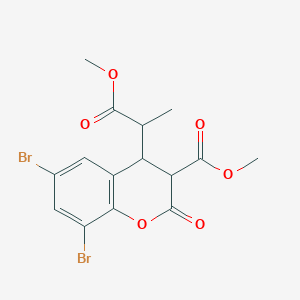
methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is a synthetic organic compound belonging to the chromanone family It is characterized by its complex structure, which includes bromine atoms, methoxy groups, and a chromanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE typically involves multiple steps:
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism by which METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 6,8-DICHLORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE
- METHYL 6,8-DIFLUORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE
Uniqueness
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems and materials applications.
Propiedades
Fórmula molecular |
C15H14Br2O6 |
|---|---|
Peso molecular |
450.08 g/mol |
Nombre IUPAC |
methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C15H14Br2O6/c1-6(13(18)21-2)10-8-4-7(16)5-9(17)12(8)23-15(20)11(10)14(19)22-3/h4-6,10-11H,1-3H3 |
Clave InChI |
WTTLFVLYQYOQPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C(C(=O)OC2=C1C=C(C=C2Br)Br)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile](/img/structure/B11081635.png)
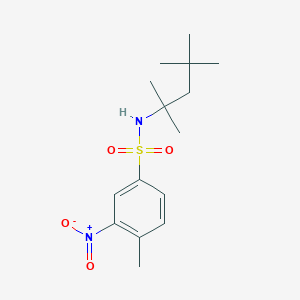
![4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline](/img/structure/B11081639.png)
![4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11081644.png)
![3-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}-4-methylbenzamide](/img/structure/B11081646.png)
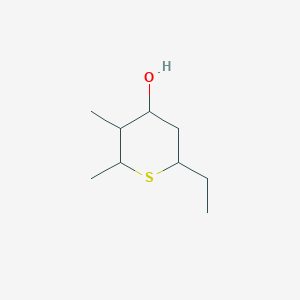
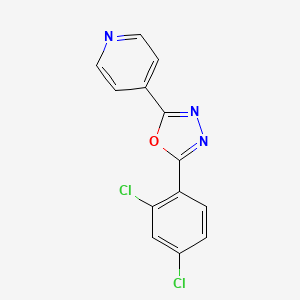
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11081662.png)
![(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone](/img/structure/B11081668.png)
![4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11081669.png)
![Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11081683.png)
